2-Chloro-6,7-dimethylquinoline-3-carbonitrile
Overview
Description
2-Chloro-6,7-dimethylquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Scientific Research Applications
2-Chloro-6,7-dimethylquinoline-3-carbonitrile is used in a variety of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6,7-dimethylquinoline with cyanogen bromide under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atom or modifications to the carbonitrile group .
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
2-Chloro-6,7-dimethylquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde: This compound has a carboxaldehyde group instead of a carbonitrile group, which affects its reactivity and applications.
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde: Similar to the above compound but with different substitution patterns on the quinoline ring.
2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde: Another derivative with different substitution patterns, affecting its chemical properties and uses.
Properties
IUPAC Name |
2-chloro-6,7-dimethylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-9-5-10(6-14)12(13)15-11(9)4-8(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTVCAFOPUIWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538558 | |
Record name | 2-Chloro-6,7-dimethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-22-6 | |
Record name | 3-Quinolinecarbonitrile, 2-chloro-6,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95104-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6,7-dimethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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